REACTION_CXSMILES
|
[CH:1]([C:4]1[CH:5]=[C:6]([N+:10]([O-])=O)[CH:7]=[CH:8][CH:9]=1)([CH3:3])[CH3:2].Cl.[OH-].[Na+]>[Fe].C(O)C>[CH:1]([C:4]1[CH:5]=[C:6]([CH:7]=[CH:8][CH:9]=1)[NH2:10])([CH3:3])[CH3:2] |f:2.3|
|
Name
|
|
Quantity
|
0.127 mol
|
Type
|
reactant
|
Smiles
|
C(C)(C)C=1C=C(C=CC1)[N+](=O)[O-]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
Cl
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
[OH-].[Na+]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
catalyst
|
Smiles
|
[Fe]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
C(C)O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
C(C)O
|
Type
|
CUSTOM
|
Details
|
stirring
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
to reflux
|
Type
|
TEMPERATURE
|
Details
|
while maintaining
|
Type
|
TEMPERATURE
|
Details
|
reflux
|
Type
|
STIRRING
|
Details
|
After 1/2 hour of stirring
|
Duration
|
0.5 h
|
Type
|
DISTILLATION
|
Details
|
distilled
|
Type
|
EXTRACTION
|
Details
|
The distillate is extracted with chloroform
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
the chloroform layer dried
|
Type
|
CONCENTRATION
|
Details
|
concentrated by distillation through a short vigreau column under atmospheric pressure
|
Type
|
DISTILLATION
|
Details
|
distilled
|
Type
|
CUSTOM
|
Details
|
of 3-isopropylaniline which is suitable for use in the next step without further purification
|
Name
|
|
Type
|
|
Smiles
|
C(C)(C)C=1C=C(N)C=CC1
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |